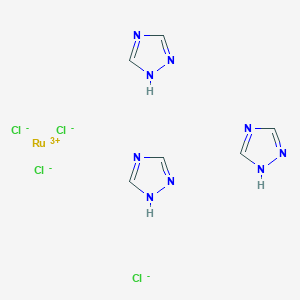
Triazolium-bis(triazole)tetrachlororuthenate(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazolium-bis(triazole)tetrachlororuthenate(III), also known as Ru(III)-TzTzCl4, is a ruthenium-based compound that has gained attention in recent years due to its potential applications in various scientific fields. This compound is a member of the family of triazolium-based ruthenium complexes, which are known for their unique properties and versatile applications.
Wirkmechanismus
The mechanism of action of Triazolium-bis(triazole)tetrachlororuthenate(III)(III)-TzTzCl4 is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) that induce cell death in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes that are essential for cancer cell survival.
Biochemical and Physiological Effects:
Studies have shown that Triazolium-bis(triazole)tetrachlororuthenate(III)(III)-TzTzCl4 has minimal toxicity towards normal cells, making it a promising candidate for cancer treatment. This compound has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Triazolium-bis(triazole)tetrachlororuthenate(III)(III)-TzTzCl4 in lab experiments is its ease of synthesis and handling. This compound is relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound is its low solubility in non-polar solvents, which can limit its applications in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Triazolium-bis(triazole)tetrachlororuthenate(III)(III)-TzTzCl4. One potential direction is the development of new cancer treatments based on this compound. Further studies are needed to fully understand the mechanism of action of Triazolium-bis(triazole)tetrachlororuthenate(III)(III)-TzTzCl4 and to optimize its anticancer properties. Another potential direction is the development of new applications for this compound in other scientific fields, such as catalysis and materials science.
In conclusion, Triazolium-bis(triazole)tetrachlororuthenate(III)(III)-TzTzCl4 is a promising ruthenium-based compound that has potential applications in various scientific fields. Its ease of synthesis and handling, as well as its potent anticancer properties, make it a promising candidate for further study and development.
Synthesemethoden
The synthesis of Triazolium-bis(triazole)tetrachlororuthenate(III)(III)-TzTzCl4 involves the reaction of ruthenium trichloride with 1,2,3-triazole in the presence of a triazolium salt. The resulting product is a dark red powder that is soluble in water and other polar solvents. This synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Triazolium-bis(triazole)tetrachlororuthenate(III)(III)-TzTzCl4 has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that Triazolium-bis(triazole)tetrachlororuthenate(III)(III)-TzTzCl4 has potent anticancer properties and can induce cell death in cancer cells. This compound has also been shown to be effective against drug-resistant cancer cells, making it a potential candidate for the development of new cancer treatments.
Eigenschaften
CAS-Nummer |
110649-85-9 |
|---|---|
Produktname |
Triazolium-bis(triazole)tetrachlororuthenate(III) |
Molekularformel |
C6H9Cl4N9Ru- |
Molekulargewicht |
450.1 g/mol |
IUPAC-Name |
ruthenium(3+);1H-1,2,4-triazole;tetrachloride |
InChI |
InChI=1S/3C2H3N3.4ClH.Ru/c3*1-3-2-5-4-1;;;;;/h3*1-2H,(H,3,4,5);4*1H;/q;;;;;;;+3/p-4 |
InChI-Schlüssel |
ZCWXGFXIUAWSAX-UHFFFAOYSA-J |
SMILES |
C1=NC=NN1.C1=NC=NN1.C1=NC=NN1.[Cl-].[Cl-].[Cl-].[Cl-].[Ru+3] |
Kanonische SMILES |
C1=NC=NN1.C1=NC=NN1.C1=NC=NN1.[Cl-].[Cl-].[Cl-].[Cl-].[Ru+3] |
Synonyme |
TrH(RuTr2Cl4) triazolium-bis(triazole)tetrachlororuthenate(III) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




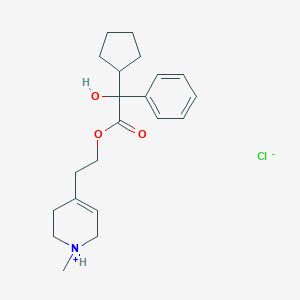
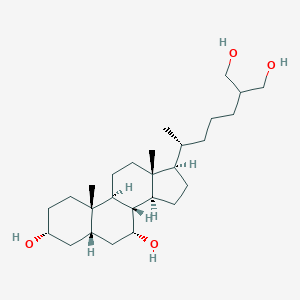

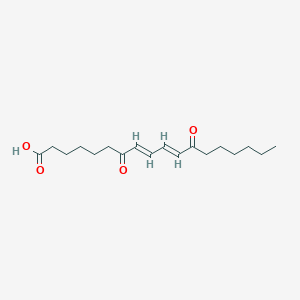
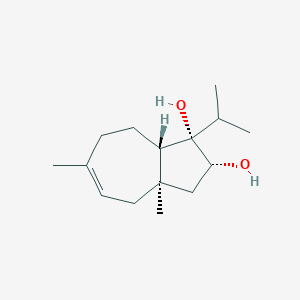

![2-[(2-Tert-butylphenoxy)methyl]-4,5-dihydroimidazole hydrochloride](/img/structure/B217924.png)
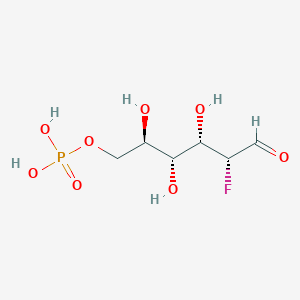

![(2R)-2-hydroxy-N-[(2S)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octadecanamide](/img/structure/B217941.png)
![[(5E,8E,13E)-12-Butanoyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] butanoate](/img/structure/B217961.png)
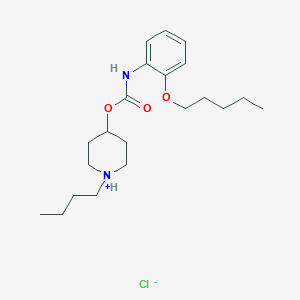
![(4R)-4-[(1S,3S,5S,7R,8S,9S,10S,13R,14S,17S)-1,3,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B217982.png)